molecular formula C18H19N5O2S2 B2384161 methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate CAS No. 690642-96-7

methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate

Cat. No.: B2384161
CAS No.: 690642-96-7
M. Wt: 401.5
InChI Key: YAWNXNWYNJTZJJ-UHFFFAOYSA-N
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Description

Methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,2,4-triazole ring via a thioether bridge. The triazole moiety is substituted with an allyl group at position 4 and a (2-amino-1,3-thiazol-4-yl)methyl group at position 4.

Properties

IUPAC Name

methyl 4-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-3-8-23-15(9-14-11-26-17(19)20-14)21-22-18(23)27-10-12-4-6-13(7-5-12)16(24)25-2/h3-7,11H,1,8-10H2,2H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWNXNWYNJTZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate is a complex organic compound notable for its diverse biological activities. This article explores the compound's structure, synthesis, and various biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2S2C_{18}H_{19}N_{5}O_{2}S_{2} with a molecular weight of 401.5 g/mol. The compound features multiple pharmacologically relevant substructures including:

  • Methyl ester : Enhances solubility and bioavailability.
  • Triazole ring : Known for antifungal and antibacterial properties.
  • Thiazole moiety : Associated with various biological activities including antimicrobial effects.

Synthesis Pathways

Several synthetic pathways have been developed to produce this compound. These methods ensure high yields and purity:

  • Condensation reactions involving thiazole derivatives and triazole precursors.
  • Allylation processes to introduce the allyl group effectively.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:

Antimicrobial Activity

The compound shows potential antimicrobial activity due to the presence of the triazole and thiazole rings. Studies have demonstrated that derivatives of triazoles possess broad-spectrum antifungal properties against various pathogens such as Candida and Aspergillus species .

Anticancer Properties

Research has indicated that similar allylthio derivatives exhibit anticancer effects. The structural features of methyl 4-[({4-allyl...})] suggest it may inhibit specific enzymatic pathways involved in cancer progression .

Anti-inflammatory Effects

Methyl benzoates are known for their anti-inflammatory properties. The incorporation of a benzoate group in this compound may enhance its ability to modulate inflammatory responses .

Structure–Activity Relationship (SAR)

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
5-(Thiazolyl)triazolesThiazole and triazole ringsAntimicrobial
Allylthio derivativesAllyl group and thioether linkageAnticancer
Methyl benzoatesMethyl ester functionalityAnti-inflammatory

The unique combination of thiazole and triazole functionalities along with an allyl side chain in methyl 4-[({4-allyl...})] may contribute to its distinct biological profile compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole derivatives in treating various infections. For instance:

  • Antifungal Efficacy : A study demonstrated that a series of triazole derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential for further development as antifungal agents .
  • Diuretic Activity : Research on related thiazole derivatives indicated both diuretic and antidiuretic effects, showcasing the versatility of compounds containing these functional groups .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

Compound Name Core Structure R1 (Position 4) R2 (Position 5) Synthesis Method
Target Compound 1,2,4-Triazole + Thiazole Allyl (2-Amino-thiazol-4-yl)methyl Not explicitly described (inferred)
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole + Thiazole Phenyl (2-Amino-thiazol-4-yl)methyl Schiff base reaction with TBO
Methyl 4-[[2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate 1,2,4-Triazole Phenyl Thioacetamido-benzoate Hydrazide cyclization
Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates 1,2,4-Triazole Phenethyl Variable (R = alkyl/aryl) Thiourea cyclization

Key Observations :

  • The allyl group in the target compound may enhance membrane permeability compared to phenyl or phenethyl substituents due to its smaller size and hydrophobicity .

Table 2: Pharmacological Profiles of Comparable Compounds

Compound Class Activity Mechanism/Application Reference
Thiazole-Schiff base derivatives (e.g., BTBO1-BTBO13) Anticonvulsant GABA modulation
N-(4-Substitutedbenzyl)-2-amino-thiazoles/thiadiazoles Antioxidant Free radical scavenging
1,2,4-Triazole-thiazole hybrids (e.g., target compound) Hypothesized: Dual activity Structural synergy of triazole and thiazole
Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates Biologically active (unspecified) Modeling new bioactive molecules

Key Observations :

  • The target compound’s combination of triazole and thiazole moieties may offer dual anticonvulsant and antioxidant effects, as seen in related derivatives .
  • Substitution at position 4 (allyl vs. phenyl/phenethyl) correlates with altered bioactivity; phenyl-substituted analogues (e.g., ) show stronger anticonvulsant effects, while allyl derivatives may prioritize metabolic flexibility .

Q & A

Q. What are the optimal synthetic routes for methyl 4-[...]benzoate, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Thiazole formation : React α-haloketones with thiourea derivatives under acidic/basic conditions to form the thiazole core .
  • Triazole-thioether linkage : Use nucleophilic substitution (e.g., S-alkylation) between thiol-containing triazoles and halogenated benzoate esters. For example, refluxing with DMF as a solvent and aryl isothiocyanates to form stable thioether bonds .
  • Purification : Recrystallization in ethanol or methanol improves purity .
    Critical factors : Reaction time (4–6 hours for cyclization ), solvent polarity (DMF for solubility ), and stoichiometric ratios of reagents (equimolar for isothiocyanate reactions ).

Q. Which spectroscopic and analytical methods are most reliable for structural characterization?

  • 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, the benzoate methyl group appears as a singlet at ~3.8 ppm, while thiazole protons resonate between 6.5–7.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C17H18N6O2S2: 427.09) .
  • X-ray crystallography : Resolve stereochemistry of allyl and thiazole substituents in solid-state structures .

Q. What safety protocols are recommended for handling this compound?

  • GHS classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes), requiring "Warning" labeling .
  • Handling : Use fume hoods, nitrile gloves, and avoid dust formation.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the compound’s thiazole-triazole hybrid structure influence its biological activity?

  • Mechanistic insights : The thiazole moiety enhances hydrogen bonding with enzyme active sites (e.g., antimicrobial targets ), while the triazole-thioether linkage improves membrane permeability .
  • SAR studies : Modifying the allyl group or benzoate substituents alters potency. For example:
    • Electron-withdrawing groups (e.g., nitro) on the benzoate ring increase antibacterial activity .
    • Allyl substitution affects conformational flexibility, impacting binding to hydrophobic pockets .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case example : Discrepancies in antioxidant vs. antimicrobial efficacy may arise from assay conditions.
    • Solution : Standardize assays (e.g., DPPH radical scavenging for antioxidants vs. MIC testing for antimicrobials ).
    • Control experiments : Compare with reference compounds (e.g., ascorbic acid for antioxidants ) to validate results.

Q. What strategies improve the compound’s in vitro-to-in vivo translation?

  • Metabolic stability : Introduce methyl groups on the triazole ring to reduce CYP3A4-mediated oxidation .
  • Bioavailability : Formulate as nanoparticles or liposomes to enhance solubility (logP ~2.5 suggests moderate hydrophobicity ).
  • Toxicity screening : Use zebrafish models to assess acute toxicity before mammalian studies .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases. The thiazole nitrogen shows strong interactions with DHFR’s Glu30 residue .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC50 values to predict activity .

Key Research Gaps

  • Crystallographic data for the parent compound is lacking; resolved structures of analogs (e.g., ) suggest potential binding conformations.
  • Long-term stability studies under varying pH/temperature are needed to assess storage conditions .

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